molecular formula C17H16N2O3 B14197159 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- CAS No. 835651-89-3

2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl-

Katalognummer: B14197159
CAS-Nummer: 835651-89-3
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: PGCZLLYOJSVGBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of a ketene with an imine to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Staudinger synthesis or other cyclization methods to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to β-lactam antibiotics.

    Industry: May be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- would depend on its specific biological target

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Penicillin: A well-known β-lactam antibiotic with a similar four-membered ring structure.

    Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.

    Carbapenems: Broad-spectrum β-lactam antibiotics with a similar core structure.

Uniqueness

2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.

Eigenschaften

CAS-Nummer

835651-89-3

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

3,3-dimethyl-4-(4-nitrophenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C17H16N2O3/c1-17(2)15(12-8-10-14(11-9-12)19(21)22)18(16(17)20)13-6-4-3-5-7-13/h3-11,15H,1-2H3

InChI-Schlüssel

PGCZLLYOJSVGBD-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.